6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an allylamino group at the 6th position, a nitro group at the 5th position, and two methyl groups at the 1st and 3rd positions. The pyrimidinedione core is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of barbituric acid with allylamine and a nitrating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in drug design.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products
Reduction: 6-(amino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.
Substitution: Various substituted pyrimidinedione derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, generating reactive intermediates that can modify biological macromolecules. The allylamino group may enhance binding affinity to certain receptors or enzymes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the allylamino group, resulting in different biological activity.
6-(methylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Contains a methylamino group instead of an allylamino group, affecting its reactivity and applications.
6-(allylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the nitro group, leading to different chemical properties and uses.
Uniqueness
6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the allylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-5-nitro-6-(prop-2-enylamino)pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-4-5-10-7-6(13(16)17)8(14)12(3)9(15)11(7)2/h4,10H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXNRLTTGADEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153844 | |
Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887577-87-9 | |
Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887577-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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